molecular formula C8H4F3N B11823180 4,5,6-trifluoro-1H-indole CAS No. 884494-65-9

4,5,6-trifluoro-1H-indole

Cat. No.: B11823180
CAS No.: 884494-65-9
M. Wt: 171.12 g/mol
InChI Key: IFMWWSIBNPNIKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6-trifluoro-1H-indole is a fluorinated derivative of indole, a heterocyclic compound that is widely found in nature and has significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing 4,5,6-trifluoro-1H-indole involves the trifluoromethylation of indoles using reagents like trifluoromethyl hypofluorite (CF₃OF) or cesium fluoroxysulfate (CsOSO₃F). These reagents introduce trifluoromethyl groups into the indole structure under mild reaction conditions . Another method involves the use of CF₃SO₂Na under metal-free conditions, which selectively introduces trifluoromethyl groups to the indole at specific positions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4,5,6-trifluoro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various fluorinated indole derivatives, which can have enhanced biological activity and stability compared to non-fluorinated indoles .

Scientific Research Applications

4,5,6-trifluoro-1H-indole has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4,5,6-trifluoro-1H-indole involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, allowing it to effectively inhibit or modulate the activity of these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6-trifluoro-1H-indole is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The presence of three fluorine atoms in the 4, 5, and 6 positions enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

CAS No.

884494-65-9

Molecular Formula

C8H4F3N

Molecular Weight

171.12 g/mol

IUPAC Name

4,5,6-trifluoro-1H-indole

InChI

InChI=1S/C8H4F3N/c9-5-3-6-4(1-2-12-6)7(10)8(5)11/h1-3,12H

InChI Key

IFMWWSIBNPNIKC-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=CC(=C(C(=C21)F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.